molecular formula C14H14Cl2N2O B2618010 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile CAS No. 1025625-29-9

3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile

Cat. No.: B2618010
CAS No.: 1025625-29-9
M. Wt: 297.18
InChI Key: FIDWGSAMQDFZPG-HJWRWDBZSA-N
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Description

3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a dichlorophenyl group, an amino group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile typically involves multiple steps:

    Formation of the Dichlorophenylamine Intermediate: This step involves the reaction of 2,4-dichloronitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid to produce 2,4-dichloroaniline.

    Acylation: The 2,4-dichloroaniline is then acylated using 2,2-dimethylpropanoyl chloride in the presence of a base like pyridine to form the corresponding amide.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the reaction of the amide with a suitable nitrile source, such as acrylonitrile, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes to study biochemical pathways.

Medicine

The compound and its derivatives could be explored for pharmaceutical applications, including as potential drug candidates for treating various diseases due to their bioactive properties.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the nitrile and amino groups can form hydrogen bonds or electrostatic interactions, modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile
  • 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enamide
  • 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enol

Uniqueness

Compared to similar compounds, this compound is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(2,4-dichloroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O/c1-14(2,3)13(19)9(7-17)8-18-12-5-4-10(15)6-11(12)16/h4-6,8,18H,1-3H3/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDWGSAMQDFZPG-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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